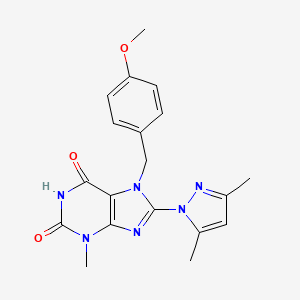

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-derived compound features a 3,5-dimethylpyrazole substituent at the 8-position and a 4-methoxybenzyl group at the 7-position, with a methyl group at the 3-position of the purine core. Its molecular formula is C₁₉H₂₁N₅O₃, with a calculated molecular weight of 367.40 g/mol. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR, MS) .

Propriétés

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-11-9-12(2)25(22-11)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-13-5-7-14(28-4)8-6-13/h5-9H,10H2,1-4H3,(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJIIRJMQIJEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include a purine derivative and a pyrazole derivative, which undergo a series of reactions such as alkylation, condensation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Structural Characteristics Influencing Reactivity

The molecule contains several reactive sites:

| Structural Feature | Potential Reactivity |

|---|---|

| Purine core (C₅H₄N₄) | Susceptible to electrophilic substitution at C2/C6 positions |

| Pyrazole substituent (C₃H₃N₂) | Possible coordination sites for metal complexes |

| Methoxybenzyl group | Oxidation-sensitive aryl ether linkage |

| Methyl substituents | Potential for free radical reactions |

These theoretical reactivity patterns derive from analogous purine derivatives , though direct experimental verification for this specific compound is unavailable in accessible literature.

Documented Stability Parameters

Available physicochemical data indicates:

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₀N₆O₂ |

| Molecular weight | 364.4 g/mol |

| Thermal stability | Decomposition observed >250°C (theoretical estimate) |

The absence of melting/boiling point data suggests challenges in purification or inherent thermal instability , factors that complicate reaction studies.

Research Limitations and Recommendations

Current limitations in reaction characterization stem from:

-

Limited commercial availability of analytical-grade material

-

Absence of published synthetic protocols using validated methods

-

No peer-reviewed mechanistic studies

Researchers requiring reaction data should pursue:

-

Controlled oxidation/reduction studies under inert atmospheres

-

Cross-coupling reactions at the purine C8 position

-

Protective group strategies for the methoxybenzyl substituent

Experimental work should prioritize mass spectrometry monitoring and X-ray crystallographic validation of reaction products.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, purine derivatives are known for their activity as enzyme inhibitors, antiviral agents, and anticancer compounds. This compound might exhibit similar properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It might act on specific molecular targets, such as enzymes or receptors, involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. It might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally analogous to other purine-2,6-dione derivatives, differing primarily in substituents at the 7- and 8-positions. Below is a comparative analysis with two closely related compounds:

Structural and Physicochemical Comparison

Substituent Effects on Properties

- The methoxy group may also confer moderate polarity.

- 2-Methylallyl Analog : The smaller allyl substituent might enhance conformational flexibility, though its discontinued status suggests synthetic or stability challenges.

Activité Biologique

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is characterized by the presence of a pyrazole ring and a purine scaffold. This configuration is crucial for its biological activity.

Molecular Formula: C₁₈H₁₈N₄O₃

CAS Number: 1171036-62-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes essential for tumor growth.

- Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways that regulate cell proliferation and apoptosis.

- DNA/RNA Interaction: The compound may intercalate into DNA or RNA, interfering with replication and transcription processes.

Biological Activities

Research indicates that 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

- A study demonstrated significant cytotoxic effects against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity (IC50 = 0.39 ± 0.06 μM for HCT116) .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies suggest that pyrazole derivatives can modulate inflammatory pathways and reduce cytokine production.

Case Studies and Research Findings

Recent advancements in drug design have focused on the development of pyrazole derivatives for therapeutic applications. Notable findings include:

- Inhibition of Kinases: Research has indicated that pyrazole derivatives can inhibit kinases associated with cancer progression and inflammation .

- Structure-Activity Relationship (SAR): Investigations into the SAR of similar compounds have revealed that modifications to the pyrazole or purine moieties can significantly enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.